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Executive Summary
3-Amino-2-bromo-4-picoline (also known as 3-Amino-2-bromo-4-methylpyridine) is a

substituted pyridine derivative that has emerged as a highly valuable and versatile building

block in medicinal chemistry. Its strategic placement of an amino group, a reactive bromine

atom, and a methyl group on a pyridine core provides medicinal chemists with a powerful

scaffold for generating diverse libraries of bioactive molecules. The dual functionality allows for

sequential, regioselective modifications, making it an ideal starting point for exploring structure-

activity relationships (SAR). This guide elucidates the synthesis, reactivity, and key therapeutic

applications of this compound, with a focus on its role in the development of next-generation

antiviral agents and kinase inhibitors.

Core Molecular Profile and Physicochemical
Properties
3-Amino-2-bromo-4-picoline is a cornerstone intermediate whose utility is grounded in its

distinct chemical structure and properties. The pyridine ring is a bioisostere of benzene found in

numerous FDA-approved drugs, offering improved aqueous solubility and metabolic stability.[1]
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The ortho-positioning of the amino and bromo groups facilitates a wide array of synthetic

transformations crucial for drug discovery programs.

Property Value Reference

IUPAC Name
2-bromo-4-methylpyridin-3-

amine
[2]

Synonyms 3-Amino-2-bromo-4-picoline

CAS Number 126325-50-6

Molecular Formula C₆H₇BrN₂

Molecular Weight 187.04 g/mol [2]

Appearance Brown solid

Melting Point 67-72 °C

Boiling Point ~308 °C

Safety Profile: This compound is classified as harmful if swallowed, inhaled, or in contact with

skin, and can cause serious skin and eye irritation.[2] Standard laboratory personal protective

equipment (PPE) and handling procedures are required.

Synthesis and Chemical Reactivity: A Gateway to
Molecular Diversity
The synthetic accessibility of 3-Amino-2-bromo-4-picoline is a key factor in its widespread

use. A common and efficient route involves the regioselective bromination of the readily

available precursor, 3-amino-4-picoline.

Recommended Synthetic Pathway
A plausible and documented laboratory-scale synthesis proceeds via the electrophilic

bromination of 3-amino-4-picoline.[3] The amino group at the C3 position activates the pyridine

ring, directing the bromination to the adjacent C2 position.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-2-bromo-4-picoline
https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-2-bromo-4-picoline
https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-2-bromo-4-picoline
https://www.benchchem.com/product/b136864?utm_src=pdf-body
https://eureka.patsnap.com/patent-CN113666865A
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of 3-Amino-2-bromo-4-picoline

3-Amino-4-picoline NBS / Trifluoroacetic Acid 3-Amino-2-bromo-4-picoline
(Target Compound)

Electrophilic
Bromination

Click to download full resolution via product page

Caption: Synthetic route to 3-Amino-2-bromo-4-picoline.

The precursor, 3-amino-4-picoline, can be prepared from 3-bromo-4-picoline via a copper-

catalyzed reaction with ammonia, demonstrating a versatile synthetic web around this scaffold.

[4][5]

Core Reactivity for Drug Discovery
The true power of 3-Amino-2-bromo-4-picoline lies in its orthogonal reactivity. The bromine

atom and the amino group can be functionalized independently, allowing for the systematic

construction of complex molecules.

C2-Bromo Group Reactions C3-Amino Group Reactions

3-Amino-2-bromo-4-picoline
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Caption: Key reactions for functionalizing the scaffold.
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This dual reactivity enables its use as a central scaffold in combinatorial chemistry and

fragment-based drug discovery, allowing for rapid generation and optimization of lead

compounds.

Application I: Advanced Antiviral Agents (Nevirapine
Analogues)
A significant application of the 2-halo-3-amino-4-picoline scaffold is in the synthesis of

Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) for the

treatment of HIV-1. While the commercial synthesis often uses the 2-chloro analogue, 3-
Amino-2-bromo-4-picoline is an excellent starting material for developing next-generation

analogues to address drug resistance and improve metabolic profiles.[6][7]

The core synthesis involves an amide coupling followed by an intramolecular cyclization to form

the characteristic dipyridodiazepinone ring system.

Synthesis of Nevirapine Analogues

3-Amino-2-bromo-4-picoline N-(2-bromo-4-methylpyridin-3-yl)-2-
chloronicotinamide (Intermediate)

Amide Coupling

2-chloronicotinoyl chloride
Nevirapine Analogue

(Dipyridodiazepinone Core)Intramolecular
Cyclization (Base-mediated)

Cyclopropylamine
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Caption: General synthesis of Nevirapine analogues.

By modifying the substituents on both pyridine rings, researchers can fine-tune the molecule's

interaction with the NNRTI binding pocket of HIV-1 reverse transcriptase. Studies have shown

that certain analogues exhibit superior potency compared to the parent drug.[8]
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Compound R Group
HIV-1 RT Inhibition
(IC₅₀)

Reference

Nevirapine (Standard) 3.05 nM [8]

Analogue 5a Cyclopropyl 1.07 nM [8]

Analogue 5b
Cyclopropyl (on 4-

picoline)
0.86 nM [8]

Application II: Kinase Inhibitors for Targeted Cancer
Therapy
The 2-aminopyridine moiety is a well-established "hinge-binding" motif in a vast number of

kinase inhibitors.[9] It forms critical hydrogen bonds with the backbone of the kinase hinge

region, a conserved structural element in the ATP-binding site. 3-Amino-2-bromo-4-picoline
provides an ideal entry point for designing potent and selective kinase inhibitors.

The amino group serves as the hinge-binding anchor, while the bromo group acts as a versatile

chemical handle for introducing substituents via cross-coupling reactions. These substituents

can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and

selectivity for the target kinase.

A prime example of this strategy involves inhibitors of Polo-like kinase 4 (PLK4), a master

regulator of centriole duplication that is overexpressed in many cancers.[10] While the literature

highlights the use of the isomeric 2-Amino-5-bromo-4-methylpyridine for PLK4 inhibitors, the

underlying chemical logic is directly transferable to 3-Amino-2-bromo-4-picoline for targeting

PLK4 and other kinases.[10]

General Strategy for Kinase Inhibitor Synthesis
Suzuki or Stille Coupling: The C2-bromo position is reacted with an aryl or heteroaryl boronic

acid (or stannane) to install a group that targets the solvent-exposed region of the ATP

pocket.

Amide Coupling/Alkylation: The C3-amino group can be further functionalized to interact with

other residues or to modulate physicochemical properties.
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Kinase Inhibitor Synthesis Workflow

3-Amino-2-bromo-4-picoline Suzuki Coupling
(with Ar-B(OH)₂) 2-Aryl-3-amino-4-picoline Amide Coupling

(with R-COCl) Final Kinase Inhibitor

Click to download full resolution via product page

Caption: Workflow for synthesizing kinase inhibitors.

This modular approach allows for the rapid exploration of SAR to optimize for potency against

target kinases like RIPK2 (inflammation), PDK1 (cancer metabolism), and Aurora kinases (cell

cycle).[11][12][13]

Representative Experimental Protocol: Suzuki-
Miyaura Cross-Coupling
This protocol provides a self-validating, step-by-step methodology for a key transformation,

enabling researchers to utilize 3-Amino-2-bromo-4-picoline in their own discovery programs.

Objective: To synthesize 3-Amino-2-(4-methoxyphenyl)-4-methylpyridine via a palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

3-Amino-2-bromo-4-picoline (1.0 eq)

4-Methoxyphenylboronic acid (1.2 eq)

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

Triphenylphosphine (PPh₃, 0.1 eq)

Sodium carbonate (Na₂CO₃, 2.0 eq)

1,4-Dioxane and Water (4:1 solvent mixture)
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Nitrogen or Argon gas supply

Standard glassware for inert atmosphere reactions

Procedure:

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar

and reflux condenser, add 3-Amino-2-bromo-4-picoline (1.0 eq), 4-methoxyphenylboronic

acid (1.2 eq), and sodium carbonate (2.0 eq).

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to

ensure an inert atmosphere.

Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.05 eq) and

triphenylphosphine (0.1 eq).

Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture via cannula or

syringe. The reaction mixture should be a suspension.

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed

(typically 4-12 hours).

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and

water. Separate the organic layer, and extract the aqueous layer twice more with ethyl

acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified

by column chromatography on silica gel to yield the desired product.

Causality: The use of a phosphine ligand like PPh₃ is crucial to stabilize the Pd(0) active

catalyst. The aqueous base (Na₂CO₃) is essential for the transmetalation step of the catalytic

cycle. A degassed solvent prevents the oxidation of the catalyst.

Conclusion and Future Perspectives
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3-Amino-2-bromo-4-picoline is far more than a simple chemical intermediate; it is a

strategically designed scaffold that empowers medicinal chemists to efficiently access novel

chemical space. Its proven utility in the synthesis of Nevirapine analogues and its high potential

in the fiercely competitive field of kinase inhibitors underscore its importance.

Future applications will likely see this scaffold incorporated into more complex drug modalities,

including proteolysis-targeting chimeras (PROTACs), covalent inhibitors, and antibody-drug

conjugates (ADCs). As our understanding of disease biology deepens, the ability to rapidly and

systematically modify core structures like 3-Amino-2-bromo-4-picoline will remain a critical

driver of innovation in drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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